3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Description
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a dimethoxyphenethylamine moiety
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-24-14-6-3-11(9-15(14)25-2)7-8-20-18(21)16-12-4-5-13(10-12)17(16)19(22)23/h3-6,9,12-13,16-17H,7-8,10H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYPTNTVIZTNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2C3CC(C2C(=O)O)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the amino and carbonyl groups. The dimethoxyphenethylamine moiety is then attached via amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
tert-Butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines and other organic building blocks.
Trimethoxyphenylsilane: Used in the synthesis of various organosilicon compounds.
Uniqueness
3-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic heptene ring and a dimethoxyphenethylamine moiety This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
